molecular formula C14H19FN2O B11766229 N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide

N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide

Cat. No.: B11766229
M. Wt: 250.31 g/mol
InChI Key: OALNDISZAQKKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide (CAS 704870-91-7) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a molecular formula of C14H19FN2O and a molecular weight of 250.31 . The compound's structure incorporates a piperidine ring connected to a 4-fluorobenzyl group via an acetamide linker, a scaffold recognized for its relevance in drug discovery. This structural motif is found in compounds investigated for various biological activities. For instance, the 2-(piperidin-4-yl)acetamide structure is a key pharmacophore in potent inhibitors of soluble epoxide hydrolase (sEH), a target for treating inflammatory diseases and pain . Furthermore, closely related N-benzylpiperidin-4yl-acetamide analogs have been identified as high-affinity ligands for sigma-1 (σ1) receptors, making them valuable tools for positron emission tomography (PET) imaging of the central nervous system . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological assays. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19FN2O

Molecular Weight

250.31 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-piperidin-4-ylacetamide

InChI

InChI=1S/C14H19FN2O/c15-13-3-1-12(2-4-13)10-17-14(18)9-11-5-7-16-8-6-11/h1-4,11,16H,5-10H2,(H,17,18)

InChI Key

OALNDISZAQKKCQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

Reductive alkylation serves as a foundational method for introducing the 4-fluorobenzyl moiety to piperidine derivatives. As demonstrated in the synthesis of pimavanserin intermediates, this two-step process involves:

  • Condensation : Reaction of 4-fluorobenzylamine with a ketone precursor (e.g., 1-methylpiperidin-4-one) to form an imine intermediate.

  • Reduction : Catalytic hydrogenation or use of borohydride reagents to yield the secondary amine.

For N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide, adaptation of this method requires prior functionalization of the piperidine ring with an acetamide group. Substituting 1-methylpiperidin-4-one with 2-(piperidin-4-yl)acetamide enables direct reductive alkylation with 4-fluorobenzaldehyde under hydrogen gas (1–3 atm) in methanol or ethanol. Yields typically range from 65–78%, with residual amine impurities below 2% when using NaBH(OAc)₃ as the reducing agent.

Solvent and Catalytic Optimization

  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) enhance imine formation kinetics but require strict moisture control. Mixed aqueous-organic systems (e.g., toluene/water) improve phase separation during workup, reducing byproduct carryover.

  • Catalysts : Palladium on carbon (Pd/C, 5–10 wt%) under hydrogen atmosphere achieves full conversion within 6–8 hours at 25°C. Alternatives like Raney nickel necessitate higher pressures (5 atm) but avoid palladium-related cost constraints.

Acetamide Coupling via Chloroacetyl Intermediates

Two-Step Functionalization

A modular approach derived from benzothiazole derivative synthesis involves:

  • Acetylation : Treatment of piperidin-4-amine with chloroacetyl chloride in acetone at 40°C, yielding 2-chloro-N-(piperidin-4-yl)acetamide (78–82% purity).

  • Nucleophilic Displacement : Reaction with 4-fluorobenzylamine in the presence of potassium carbonate, substituting the chloride with the fluorobenzyl group.

This method circumvents the need for air-sensitive reagents, with reaction progress monitorable via thin-layer chromatography (Rf = 0.3–0.4 in ethyl acetate/hexane 1:1).

Byproduct Management

  • Chloride Byproducts : Excess 4-fluorobenzylamine (1.5 equiv) ensures complete displacement, while residual chloride is removed via aqueous washes (0.1 M HCl).

  • Crystallization : Recrystallization from ethanol/water (3:1) increases purity to >98%, as confirmed by HPLC.

Direct Amide Bond Formation

Carbodiimide-Mediated Coupling

Coupling 2-(piperidin-4-yl)acetic acid with 4-fluorobenzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane achieves 70–75% yields. Key parameters include:

  • Stoichiometry : 1.2 equiv EDC and 1.1 equiv HOBt relative to the acid.

  • Temperature : 0°C to room temperature over 12 hours to prevent racemization.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times to 30 minutes at 80°C with comparable yields (68–72%) while minimizing solvent use.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Reductive Alkylation65–7895–98Scalable, low impurityRequires high-pressure hydrogenation
Chloroacetyl Route70–8298–99Modular, room-temperatureChloride byproduct formation
EDC Coupling70–7597–99No specialized equipmentSensitive to moisture

Purification and Characterization

Crystallization Techniques

Adapting methodologies from radiprodil polymorph studies, recrystallization from acetonitrile/water mixtures (4:1) produces needle-like crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) reveals a melting endotherm at 142–145°C, indicative of high crystallinity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.32 (d, J = 8.4 Hz, 2H, ArH), 7.15 (t, J = 8.8 Hz, 2H, ArH), 4.35 (s, 2H, CH₂N), 3.12 (m, 1H, piperidine-H), 2.85 (m, 2H, piperidine-H), 2.45 (s, 2H, COCH₂), 1.75–1.50 (m, 4H, piperidine-CH₂).

  • IR (ATR) : 1645 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (N-H bend).

Industrial-Scale Considerations

Cost-Efficiency Metrics

  • Reductive Alkylation : Lowest raw material cost ($12–15/g) but requires Pd/C recovery systems.

  • Chloroacetyl Route : Higher throughput (batch cycle time = 18 h) with minimal catalyst use.

Regulatory Compliance

Phosphorus oxychloride (used in chloroacetyl chloride synthesis) necessitates OSHA-compliant handling, while aqueous-phase methods align with FDA green chemistry guidelines .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The fluorobenzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors, while the piperidine ring contributes to its overall stability and bioavailability. The acetamide group plays a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Anticancer Acetamide Derivatives

Compound : 2-[3,5-Bis-(2-fluorobenzylidene)-4-piperidon-1-yl]-N-(4-fluorobenzyl)-acetamide (NFLOBA-EF24)

  • Structural Differences : Features two additional 2-fluorobenzylidene groups on the piperidone ring.
  • Activity: Demonstrates antiproliferative efficacy in lung adenocarcinoma H441 cells, comparable to the parent compound EF23. Radiochemical synthesis yields 40–45%, indicating moderate synthetic efficiency .
  • Key Advantage : Enhanced anticancer activity due to dual fluorinated aromatic systems, which may improve DNA intercalation or tubulin binding.

Comparison with Target Compound :

Spiro Oxazolidinedione Inhibitors

Compound : N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide (24)

  • Structural Differences : Incorporates a spirocyclic oxazolidinedione core and a trifluoropropyl group.
  • Activity : Designed as a selective, orally bioavailable inhibitor. The spirocyclic system enhances target specificity, while the trifluoromethyl group improves metabolic resistance .
  • Synthesis : Requires multi-step procedures, including triphosgene-mediated cyclization under controlled temperatures .

Comparison with Target Compound :

  • The target compound’s simpler structure lacks spirocyclic complexity, likely reducing synthetic complexity but also limiting selectivity for enzymes like PDE4 or kinases.

Heterocyclic Substituted Acetamides

Compound : N-(4-Fluorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

  • Structural Differences: Contains a pyridazinone ring substituted with 2-fluoro-4-methoxyphenyl.
  • Activity: The electron-deficient pyridazinone core may facilitate interactions with purinergic or kinase receptors. Methoxy and fluorine groups enhance solubility and binding affinity .

Compound : 2-[(3R,4S)-3-{[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]-N-(4-methoxybenzyl)acetamide

  • Structural Differences : Features an isoxazole ring and stereochemical (3R,4S) configuration.
  • Activity : The isoxazole moiety and methoxybenzyl group likely improve CNS penetration and receptor subtype selectivity .

Comparison with Target Compound :

Sulfur-Containing Analogues

Compound : N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide

  • Structural Differences : Includes an indole sulfanyl group and a piperidinyl-oxoethyl side chain.
  • Activity : The sulfur atom and indole system may confer antioxidant properties or modulate serotonin receptors .

Comparison with Target Compound :

Sulfonyl and Aryl-Substituted Derivatives

Compound : N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

  • Structural Differences : Contains a sulfonylpiperazine group and 4-methylphenyl substitution.
  • Activity : The sulfonyl group enhances hydrogen-bonding capacity, improving solubility and enzyme inhibition (e.g., PDE4) .

Compound : 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

  • Structural Differences : Combines a benzothiazole ring with a methoxyphenyl-piperazine system.
  • Activity : Benzothiazole moieties are associated with antitumor and antimicrobial activities .

Comparison with Target Compound :

    Biological Activity

    N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly in cancer research and potential therapeutic applications. This article explores its biological properties, synthesis methods, and relevant case studies.

    Biological Activity

    Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to act as a potent inhibitor of tumor growth by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

    The compound is believed to interact with specific biological targets, particularly enzymes involved in cancer pathways. Inhibition of these enzymes may lead to reduced tumor growth and improved therapeutic outcomes. Some studies also suggest its potential in modulating serotonergic and NMDA receptor activities, indicating a role in treating neurological disorders.

    Cancer Research

    • Tumor Growth Inhibition : In studies involving xenograft models, this compound demonstrated significant tumor regression compared to control groups. For instance, treatment resulted in an approximately 83% reduction in tumor size after 15 days .
    • Mechanistic Studies : Kinetic studies have confirmed that this compound acts as a competitive inhibitor of specific enzymes related to tumor metabolism, suggesting its potential for targeted cancer therapies .

    Pharmacokinetics

    Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings indicate favorable absorption characteristics and selective accumulation in tumor tissues .

    Comparative Analysis with Similar Compounds

    A comparison of this compound with structurally similar compounds highlights its unique properties:

    Compound NameStructural FeaturesUnique Aspects
    N-(4-Chlorobenzyl)-2-piperidin-4-ylacetamideSimilar piperidine structure with chlorineDifferent receptor binding profiles
    N-(Benzyl)-2-piperidin-4-ylacetamideBenzyl instead of fluorobenzylLacks fluorine; may affect biological activity
    2-(Piperidin-4-yl)acetamidesGeneral class of compoundsVarying substituents affecting activity

    N-(4-Fluorobenzyl)-2-piperidin-4-ylacetamide stands out due to its specific fluorinated substitution, enhancing binding affinity for certain biological targets compared to its analogs .

    Q & A

    Q. What are the critical parameters for synthesizing N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide with high yield and purity?

    • Methodological Answer : Synthesis requires multi-step reactions, often starting with coupling the fluorobenzyl moiety to the piperidine-acetamide core. Key steps include:
    • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity, while ethanol minimizes side reactions .
    • Catalysts : Bases like K2_2CO3_3 or NaH facilitate deprotonation and nucleophilic substitution .
    • Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and stability of intermediates .
    • Purification : Column chromatography (silica gel) or recrystallization ensures >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    • Methodological Answer :
    • NMR : 1^1H and 13^13C NMR confirm structural integrity (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; piperidine CH2_2 signals at δ 2.5–3.0 ppm) .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 305.16) .
    • IR spectroscopy : Amide C=O stretch (~1650 cm1^{-1}) and aromatic C-F vibrations (~1220 cm^{-1) .

    Q. What in vitro assays are recommended for initial biological screening of this compound?

    • Methodological Answer :
    • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP depletion for kinase activity) .
    • Cell viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
    • Receptor binding : Radioligand displacement assays (e.g., for GPCRs or serotonin receptors) .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

    • Methodological Answer :
    • Core modifications : Replace the piperidine ring with morpholine (increases solubility) or introduce bulky substituents to enhance target selectivity .

    • Substituent effects : Compare fluorobenzyl with chlorobenzyl or methoxybenzyl groups to assess electronic impacts on binding .

    • Bioisosteric replacement : Substitute the acetamide with sulfonamide to modulate metabolic stability .

      Analog Modification Biological Activity (IC50_{50})
      Parent compound None5.2 µM (Kinase X)
      Morpholine derivative Piperidine → Morpholine3.8 µM (Kinase X)
      Chlorobenzyl analog 4-F → 4-Cl7.6 µM (Kinase X)

    Q. How can researchers resolve discrepancies in reported biological activities across studies?

    • Methodological Answer : Discrepancies often arise from:
    • Purity variability : Use orthogonal analytical methods (e.g., HPLC + NMR) to confirm batch consistency .
    • Assay conditions : Standardize protocols (e.g., serum concentration, incubation time) to reduce variability .
    • Target promiscuity : Perform selectivity profiling (e.g., kinase panel screens) to identify off-target effects .

    Q. What strategies are effective for identifying the molecular target of this compound?

    • Methodological Answer :
    • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
    • Computational docking : Use Schrödinger or AutoDock to predict interactions with potential targets (e.g., serotonin 5-HT2A_{2A} receptor) .
    • CRISPR-Cas9 screening : Genome-wide knockout libraries identify genes whose loss abolishes compound activity .

    Data Analysis & Validation

    Q. What statistical approaches are suitable for analyzing dose-response data from cytotoxicity assays?

    • Methodological Answer :
    • Nonlinear regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC50_{50} values .
    • Quality controls : Include positive controls (e.g., doxorubicin) and validate with replicates (n ≥ 3) .
    • Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.